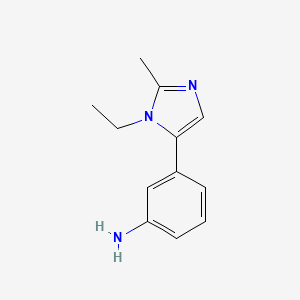
Dicyclohexylamine (R)-2-hydroxy-3-sulfopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylamine ®-2-hydroxy-3-sulfopropanoate is a chemical compound that combines dicyclohexylamine with ®-2-hydroxy-3-sulfopropanoate. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, known for its applications in various industrial processes. The ®-2-hydroxy-3-sulfopropanoate moiety adds unique properties to the compound, making it useful in specific scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexylamine can be synthesized through several methods:
Catalytic Hydrogenation of Aniline: This method involves the hydrogenation of aniline (phenylamine) using catalysts such as ruthenium or palladium.
Reductive Amination of Cyclohexanone: This method involves the reaction of cyclohexanone with ammonia or cyclohexylamine in the presence of a catalyst such as palladium/carbon under hydrogen pressure.
Pressure Hydrogenation of Diphenylamine: This method uses a ruthenium catalyst to hydrogenate diphenylamine, producing dicyclohexylamine.
Industrial Production Methods
Industrial production of dicyclohexylamine typically involves the catalytic hydrogenation of aniline or the reductive amination of cyclohexanone. These methods are preferred due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylamine undergoes various chemical reactions, including:
Oxidation: Dicyclohexylamine can be oxidized to form corresponding nitrosamines or other oxidized products.
Reduction: It can be reduced to form cyclohexylamine or other reduced derivatives.
Substitution: Dicyclohexylamine can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and other quinones.
Reduction: Hydrogen gas in the presence of palladium/carbon or ruthenium catalysts is commonly used.
Substitution: Various alkyl halides and other electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrosamines and other oxidized derivatives.
Reduction: Cyclohexylamine and other reduced amines.
Substitution: Substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
Dicyclohexylamine ®-2-hydroxy-3-sulfopropanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of dicyclohexylamine involves its interaction with various molecular targets:
Spermidine Synthase Inhibition: Dicyclohexylamine inhibits spermidine synthase, affecting polyamine biosynthesis in plants.
Antibacterial Activity: It inhibits bacterial growth by targeting spermidine synthase in bacteria.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A primary amine with similar applications but different reactivity and properties.
Diphenylamine: Used in similar industrial applications but has different chemical properties and reactivity.
Uniqueness
Dicyclohexylamine ®-2-hydroxy-3-sulfopropanoate is unique due to its combination of dicyclohexylamine and ®-2-hydroxy-3-sulfopropanoate, providing distinct chemical and biological properties that are not found in similar compounds .
Propiedades
Fórmula molecular |
C15H29NO6S |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;(2R)-2-hydroxy-3-sulfopropanoic acid |
InChI |
InChI=1S/C12H23N.C3H6O6S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;4-2(3(5)6)1-10(7,8)9/h11-13H,1-10H2;2,4H,1H2,(H,5,6)(H,7,8,9)/t;2-/m.0/s1 |
Clave InChI |
ZMSVUGQGSOYQRN-WNQIDUERSA-N |
SMILES isomérico |
C1CCC(CC1)NC2CCCCC2.C([C@@H](C(=O)O)O)S(=O)(=O)O |
SMILES canónico |
C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


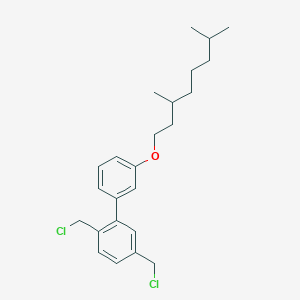
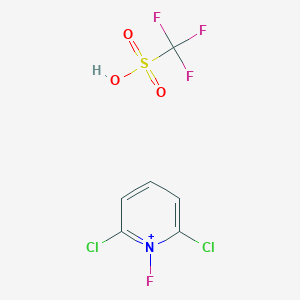

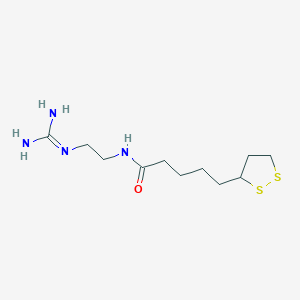
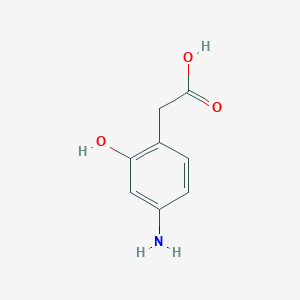
![2-(2-Methylbutyl)-1h-benzo[d]imidazole](/img/structure/B12821959.png)

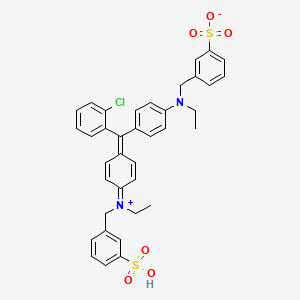
![3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline](/img/structure/B12821977.png)
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12821984.png)
![3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B12821986.png)
![Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12821988.png)
